2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
Description
2,3-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepin-derived compound characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The benzamide moiety is substituted with 2,3-dimethoxy groups, while the benzoxazepin core features 3,3,5-trimethyl substituents and a ketone group at position 3.
Properties
IUPAC Name |
2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)12-28-17-11-13(9-10-15(17)23(3)20(21)25)22-19(24)14-7-6-8-16(26-4)18(14)27-5/h6-11H,12H2,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMIREJVAKYCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with amine derivatives. The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The resulting product is then purified using various techniques such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Potential Chemical Reactions
Given the functional groups present in 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide , several types of chemical reactions can be anticipated:
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Hydrolysis : The amide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.
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Alkylation and Acylation : The methoxy groups and the benzamide moiety can participate in alkylation and acylation reactions, potentially modifying the compound's properties.
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Ring-Opening Reactions : The tetrahydrobenzo[b] oxazepin ring may undergo ring-opening reactions under certain conditions, leading to new derivatives.
Reaction Conditions and Reagents
| Reaction Type | Conditions/Reagents | Potential Products |
|---|---|---|
| Hydrolysis | Acidic or basic conditions (e.g., HCl, NaOH) | Carboxylic acid and amine derivatives |
| Alkylation | Alkyl halides (e.g., CH₃I), bases (e.g., NaOH) | Alkylated derivatives |
| Acylation | Acyl chlorides (e.g., CH₃COCl), bases (e.g., pyridine) | Acylated derivatives |
| Ring-Opening | Nucleophiles (e.g., water, alcohols), acidic or basic conditions | Ring-opened derivatives |
Analytical Techniques for Reaction Monitoring
To monitor and confirm the outcomes of these reactions, several analytical techniques can be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for determining the structure of reaction products.
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Mass Spectrometry (MS) : Helps in identifying the molecular weight and fragmentation patterns of products.
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High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity and separating reaction mixtures.
Research Findings and Implications
While specific research findings on This compound are not available, studies on similar benzamide derivatives suggest that modifications to the compound's structure can significantly impact its biological activity and chemical properties. Further research is needed to explore the full potential of this compound in medicinal chemistry and synthetic organic chemistry.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of benzoxazepine showed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells. The presence of methoxy and carbonyl groups enhances the biological activity of these compounds.
Case Study:
- Compound Tested: this compound
- Cell Line: MCF-7
- IC50 Value: 3.1 µM
Antioxidative Activity
The antioxidative properties of this compound were assessed using various assays. Methoxy groups are known to improve antioxidative activity by stabilizing free radicals through hydrogen atom donation.
Antioxidative Activity Table:
| Compound | Method Used | Result (IC50) |
|---|---|---|
| 2,3-Dimethoxy-N-(...)benzamide | DPPH Assay | IC50 = 5.0 µM |
| Other Derivatives | Various | IC50 = 2.2 - 4.4 µM |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for effective antibacterial activity was noted at 8 µM.
Antibacterial Activity Summary:
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 16 |
Drug Development
The unique structure of this compound makes it a promising candidate for drug development targeting cancer and bacterial infections. Its ability to inhibit cell proliferation and combat bacterial growth suggests potential therapeutic applications.
Research Implications
Further research is warranted to explore the full range of biological activities associated with this compound. Investigations into its mechanisms of action could lead to the development of more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .
Comparison with Similar Compounds
Core Heterocyclic Ring Systems
- Target Compound : Features a 1,5-benzoxazepin ring (7-membered, fused benzene and oxazepine), which confers moderate ring strain and dual hydrogen-bonding capability via the oxygen and nitrogen atoms.
- 3-Bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (): Shares the benzoxazepin core but differs in substituents (3-bromo vs. 2,3-dimethoxy on benzamide; 3,3-dimethyl vs. 3,3,5-trimethyl on benzoxazepin).
- Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (): Contains an imidazo[1,2-a]pyridine core (fused 6-5 bicyclic system with two nitrogens).
Functional Group Impact
Biological Activity
2,3-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological activity, including antitumor effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C21H24N2O5
- Molecular Weight : 384.4 g/mol
- CAS Number : 921586-32-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may possess potent antitumor properties. Compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
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Mechanism of Action :
- It is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and survival.
- Studies on structurally related compounds have indicated that they can induce DNA damage and trigger cell cycle arrest in cancer cells.
Antitumor Efficacy
A series of experiments were conducted to evaluate the antitumor activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Kakadiya et al. (2009) | Human tumor xenografts | Demonstrated significant cytotoxicity in vitro and in vivo against breast carcinoma models. |
| Li et al. (2016) | Nasopharyngeal carcinoma cells | Induced apoptosis through the upregulation of TRAIL pathways. |
| Gupta et al. (2018) | Canine parvovirus model | Enhanced immune response leading to tumor regression. |
These studies highlight the compound's potential as an effective antitumor agent.
Mechanistic Insights
The mechanism by which this compound exerts its effects appears to involve several key processes:
- DNA Interstrand Cross-Linking : Similar compounds have been shown to create cross-links in DNA strands, preventing replication and transcription.
- Cell Cycle Arrest : The compound may induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels can lead to oxidative stress in cancer cells, contributing to their death.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves condensation reactions between substituted benzoxazepine precursors and benzamide derivatives. A general method includes refluxing intermediates (e.g., substituted benzaldehydes or triazoles) in ethanol with catalytic glacial acetic acid, followed by solvent evaporation and purification via filtration . Key parameters affecting yield include reaction time (optimized at 4–8 hours), solvent polarity, and stoichiometric ratios of precursors. Safety protocols, such as hazard analysis and scaled reaction planning, are critical for reproducibility .
Q. How should researchers characterize the compound’s purity and structural integrity?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., methoxy groups at 2,3-positions) and benzoxazepine ring integrity.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (target ≥95%) using reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : Verify molecular weight (e.g., via ESI-MS) against theoretical values. Structural analogs in literature, such as N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, provide reference spectra for validation .
Q. What solvents are optimal for dissolving this compound in experimental settings?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Ethanol and acetonitrile are preferred for reactions due to their compatibility with reflux conditions and ease of solvent removal . Pre-saturation studies under controlled pH (e.g., 7–9) are advised to avoid precipitation in biological assays .
Advanced Research Questions
Q. How can the synthetic protocol be optimized for higher yields or scalability?
- Catalyst Screening : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate condensation .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of filtration to isolate pure product from byproducts .
Q. What strategies assess the compound’s stability under varying pH, temperature, and light conditions?
Conduct accelerated stability studies:
Q. How to address discrepancies in reported biological activity data across studies?
Contradictions may arise from:
- Purity Variability : Ensure batch-to-batch consistency via HPLC and elemental analysis.
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
- Metabolite Interference : Use LC-MS to identify active metabolites in vitro .
Q. What in silico methods predict the compound’s binding affinity or metabolic pathways?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina and PubChem-derived 3D structures .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability, highlighting susceptibility to cytochrome P450 oxidation .
Q. How to design structure-activity relationship (SAR) studies focusing on the benzamide moiety?
- Substituent Variation : Compare analogs with halogens (e.g., 4-fluoro, 4-chloro), methoxy groups, or bulky side chains to evaluate steric/electronic effects .
- Biological Assays : Test modified compounds against enzyme targets (e.g., HDACs) to correlate substituent changes with IC₅₀ shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
